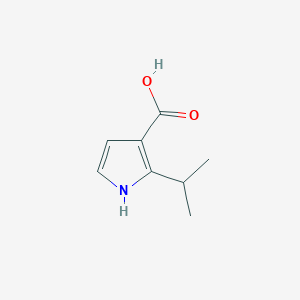
2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid” is a complex organic compound that contains a pyrrole ring, a carboxylic acid group, and an isopropyl group . Pyrrole is a five-membered aromatic ring with one nitrogen atom. The isopropyl group is a branched alkyl group, and the carboxylic acid group consists of a carbonyl (C=O) and a hydroxyl (O-H) group .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, it might involve the reaction of an appropriate pyrrole derivative with a compound containing the isopropyl group . The carboxylic acid group could be introduced through various methods such as oxidation .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the isopropyl group, and the carboxylic acid group . The exact structure would depend on the positions of these groups in the molecule.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrole ring is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions . The carboxylic acid group can participate in various reactions such as esterification and amide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylic acid group could enhance its solubility in water .
科学的研究の応用
Synthesis and Optical Resolution
The compound has been utilized in the synthesis and optical resolution of 1-[(3-carboxy-1,1′-biphenyl)-2-yl]-1H-pyrrole-2-carboxylic acid, leading to new atropisomeric 1-arylpyrrole derivatives. This process involves site-selective mono- and dimetalation methods and the absolute configuration of the dicarboxylic acid enantiomers is determined by X-ray diffraction and CD spectroscopy (Faigl et al., 2009).
Generation of Structurally Diverse Library
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a derivative, has been used in alkylation and ring closure reactions to generate a structurally diverse library of compounds, involving ketones, pyrrole, and indoles (Roman, 2013).
Ligand in Cu-Catalyzed Reactions
Pyrrole 2-carboxylic acid has been found effective as a ligand in the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, showing moderate to good yields of diaryl amine products (Altman et al., 2008).
New Syntheses Routes
New procedures for synthesizing α-(2-formyl-1H-pyrrol-1-yl)-substituted carboxylic acids and α-(2-R-aminomethyl-1H-pyrrol-1-yl)-substituted carboxylic acids have been developed based on furfurol and α-amino acids (Mokrov et al., 2009).
Applications in Organic Chemistry
The compound has been involved in a general synthesis of pyrrole-2-carboxylic acid derivatives, where the reaction between 2H-azirines and enamines yields 1H-pyrrole-2-carboxylic acid derivatives (Law et al., 1984).
Antimicrobial Properties
Novel derivatives of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate have been synthesized and evaluated for their antimicrobial activities, demonstrating good antibacterial and antifungal properties (Hublikar et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-propan-2-yl-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5(2)7-6(8(10)11)3-4-9-7/h3-5,9H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAPHTTZDABWPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CN1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

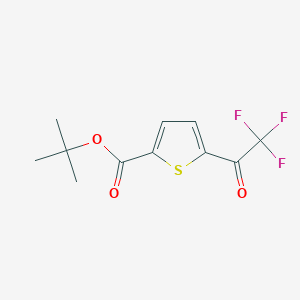
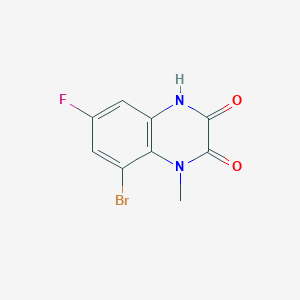
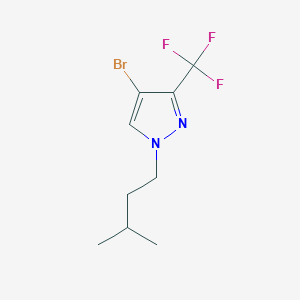
![[4-(Propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1381917.png)
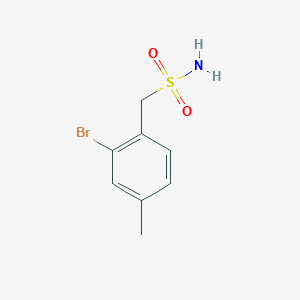
![1-[(Dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B1381920.png)
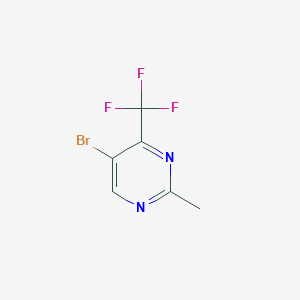
![2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B1381923.png)
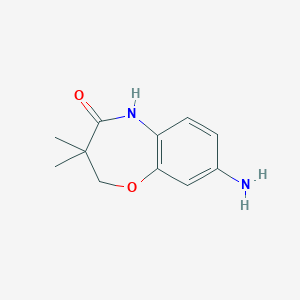
![6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole](/img/structure/B1381926.png)
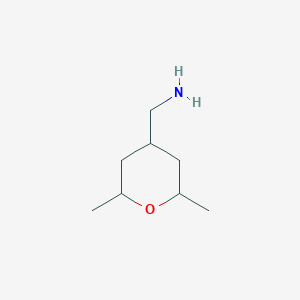
![2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid](/img/structure/B1381930.png)
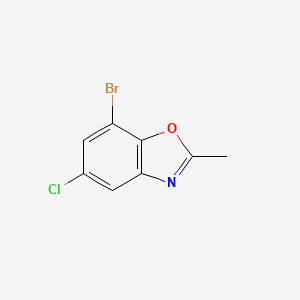
![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381934.png)